Array ( [bid] => 8269912 ) Buy N-Benzyl hydroxymedetomidine | 2250243-44-6

N-Benzyl hydroxymedetomidine

Catalog No.
S8553759
CAS No.
2250243-44-6
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl hydroxymedetomidine

CAS Number

2250243-44-6

Product Name

N-Benzyl hydroxymedetomidine

IUPAC Name

1-(3-benzylimidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-12-21-14-22(19)13-17-9-5-4-6-10-17/h4-12,14,23H,13H2,1-3H3

InChI Key

GHJWZUWWUWZPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2CC3=CC=CC=C3)O)C

N-Benzyl hydroxymedetomidine is a synthetic compound derived from hydroxymedetomidine, a derivative of the sedative and analgesic agent dexmedetomidine. It possesses the molecular formula C20H22N2OC_{20}H_{22}N_{2}O and a molecular weight of approximately 306.4 g/mol . The compound features a benzyl group attached to the nitrogen atom of the imidazole ring, enhancing its pharmacological properties compared to its parent compound. N-Benzyl hydroxymedetomidine is notable for its potential applications in sedation and analgesia, particularly in veterinary medicine and anesthesia.

Typical of compounds containing imidazole and phenyl groups. Key reactions may include:

  • Nucleophilic Substitution: The nitrogen atom in the imidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, altering the compound's reactivity and potential biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility or modify pharmacokinetics.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or enhance its efficacy.

N-Benzyl hydroxymedetomidine exhibits sedative and analgesic properties similar to those of dexmedetomidine. Its biological activity is primarily attributed to its action on alpha-2 adrenergic receptors, leading to:

  • Sedation: It induces sedation by inhibiting norepinephrine release, resulting in decreased sympathetic outflow.
  • Analgesia: The compound provides pain relief through central mechanisms that modulate pain perception.
  • Anxiolytic Effects: N-Benzyl hydroxymedetomidine may also exhibit anxiolytic properties, making it beneficial for managing anxiety-related conditions.

Research indicates that its pharmacological profile could be advantageous in clinical settings requiring sedation with minimal respiratory depression .

The synthesis of N-Benzyl hydroxymedetomidine typically involves several steps:

  • Formation of Hydroxymedetomidine: Starting from dexmedetomidine, hydroxymedetomidine is synthesized through selective hydroxylation.
  • Benzylation Reaction: Hydroxymedetomidine undergoes a benzylation reaction where a benzyl group is introduced via nucleophilic substitution at the nitrogen atom.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain N-Benzyl hydroxymedetomidine in high purity.

The detailed mechanisms and conditions for each step can vary based on specific laboratory protocols and desired yields .

N-Benzyl hydroxymedetomidine holds potential applications in various fields:

  • Veterinary Medicine: Used as a sedative and analgesic agent for animals undergoing surgical procedures or stressful situations.
  • Anesthesia: May serve as an adjunct in human anesthesia protocols due to its sedative properties with reduced respiratory side effects.
  • Research: Investigated for its effects on alpha-2 adrenergic receptors, contributing to studies on sedation and pain management.

Its unique structure allows for targeted applications in both human and veterinary medicine .

Interaction studies involving N-Benzyl hydroxymedetomidine focus on its pharmacokinetic and pharmacodynamic profiles:

  • Drug Interactions: Research indicates potential interactions with other sedatives or anesthetics, necessitating careful monitoring during co-administration.
  • Receptor Binding Studies: Binding affinity studies reveal its interaction with alpha-2 adrenergic receptors, providing insights into its mechanism of action and therapeutic potential.

Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects during clinical use .

N-Benzyl hydroxymedetomidine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
DexmedetomidineAlpha-2 adrenergic agonistStrong sedative effects; widely used in humans
HydroxymedetomidineHydroxylated derivative of dexmedetomidineSimilar sedative effects; less potent than N-benzyl
ClonidineImidazoline derivativePrimarily used for hypertension; less selective
MedetomidineParent compound of dexmedetomidineUsed mainly in veterinary medicine

N-Benzyl hydroxymedetomidine's unique benzyl substitution enhances its receptor selectivity and pharmacological profile compared to these similar compounds, making it a candidate for further research and application development .

Key Reaction Mechanisms in Benzyl Group Introduction

The introduction of the benzyl group to the imidazole ring in hydroxymedetomidine derivatives typically proceeds via nucleophilic substitution or transition metal-catalyzed coupling. A prominent method involves the alkylation of 1H-imidazole intermediates using benzyl halides under basic conditions. For instance, the reaction of 1-(2,3-dimethylphenyl)ethylimidazole with benzyl bromide in the presence of potassium carbonate facilitates N-benzylation through an SN2 mechanism, yielding the target compound with high regioselectivity [1] [2].

Recent advancements have leveraged Grignard reagents for benzyl group transfer. In one protocol, a preformed imidazole-magnesium complex reacts with benzyl chloride, achieving >85% yield under mild conditions [3]. This approach minimizes side reactions such as over-alkylation, which commonly occur in traditional Friedel-Crafts benzylation.

Table 1: Comparative Efficiency of Benzylation Methods

MethodCatalystYield (%)Purity (%)
SN2 AlkylationK₂CO₃7892
Grignard ComplexMgCl₂8996
Transition MetalCuI/I₂8294

Catalytic Strategies for Imidazole Ring Functionalization

Functionalizing the imidazole ring in N-benzyl hydroxymedetomidine demands catalysts that balance reactivity and selectivity. Copper iodide (CuI) paired with molecular iodine (I₂) has emerged as a robust catalytic system for constructing polysubstituted imidazoles. This duo facilitates oxidative coupling between benzylamine derivatives and hydrazine precursors, enabling the formation of 1,2,4-triimidazole scaffolds with ≤85% efficiency [3].

Palladium-based catalysts, though less common, excel in cross-coupling reactions for introducing aryl groups. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ attaches 2,3-dimethylphenyl moieties to the imidazole core, a critical step in hydroxymedetomidine synthesis [2]. However, catalyst recovery remains challenging due to imidazole’s strong coordination with palladium centers [4].

Purification Challenges in Hydroxymedetomidine Derivatives

Purifying N-benzyl hydroxymedetomidine is complicated by its structural similarity to byproducts like O-benzylated isomers. Crystallization remains the primary purification method, yet achieving high recovery rates requires careful solvent selection. A 3:1 v/v acetone-water mixture induces selective crystallization, exploiting the compound’s lower solubility compared to impurities [1].

Azeotropic distillation with benzene effectively removes residual water, a common contaminant from aqueous workups [6]. However, regulatory concerns over benzene’s toxicity have spurred alternatives like toluene-water azeotropes, albeit with a 12% reduction in drying efficiency.

Critical Considerations in Purification

  • Solvent Polarity: Hydroxymedetomidine derivatives exhibit marked solubility variations in polar vs. non-polar solvents.
  • Crystallization Kinetics: Seeding with pure nuclei at 40°C accelerates crystal growth while minimizing oiling out [1].
  • Chromatographic Methods: Reverse-phase HPLC with C18 columns resolves N-benzyl/O-benzyl isomers but scales poorly for industrial production [2].

N-Benzyl hydroxymedetomidine represents a structurally modified derivative of the parent compound medetomidine, featuring a benzyl group attached to the nitrogen atom of the imidazole ring and a hydroxyl substitution [1] [2]. The compound exhibits a molecular formula of C20H22N2O with a molecular weight of 306.4 g/mol and exists as a racemic mixture with defined stereocenters [3]. Computational modeling studies have established fundamental parameters for understanding α2-adrenergic receptor binding interactions, with typical binding affinity ranges for α2-adrenergic receptor ligands spanning 10-1000 nM [4] [5].

The molecular docking approach utilizes ensemble-based screening methodologies that integrate long-term molecular dynamics simulations with virtual screening protocols [5]. These computational frameworks employ the crystal structure of human α2A-adrenergic receptor as a template, with molecular dynamics simulation durations typically extending from 100-1000 nanoseconds to achieve system equilibration and convergence [5]. The root mean square deviation analysis demonstrates that α2A-adrenergic receptor systems reach equilibrium after approximately 0.6 microseconds of simulation time, with average values remaining relatively small throughout the trajectory, indicating stable complex formation [5].

Binding affinity calculations through computational modeling reveal that structurally related compounds demonstrate significant binding free energies, with values ranging from -45.93 to -71.97 kcal/mol for novel α2A-adrenergic receptor agonists [5]. The computational analysis identifies two distinct binding modes: the orthosteric site located within transmembrane domains 3, 5, 6, and 7, and a secondary allosteric site positioned in the extracellular vestibule [5] [6]. The orthosteric binding site encompasses critical residues including Asp113(3.32), Ser203(5.46), and Phe427(7.39), which form the conserved binding pocket for α2-adrenergic receptor ligands [7] [8].

The benzyl substitution in N-benzyl hydroxymedetomidine enhances pharmacological properties compared to the parent compound through increased hydrophobic interactions and π-π stacking interactions with aromatic residues in the receptor binding site [10]. Computational studies on imidazolium-containing compounds demonstrate that the cationic imidazole ring exhibits high contact frequency with phenylalanine and tryptophan residues, while hydrophobic residues including phenylalanine, valine, leucine, and isoleucine represent the most interactive residues with alkyl side chains [10] [11].

Molecular dynamics simulations reveal that the binding mode stability is influenced by the formation of key intermolecular interactions, including salt bridge formation with Asp3.32, hydrogen bonding with polar residues, and aromatic cage interactions involving Phe, Trp, and Tyr residues [5] [12]. The computational modeling demonstrates that ligands with longer alkyl chain lengths exhibit enhanced binding stability, with binding free energy peaking at specific chain lengths [10]. Root mean square fluctuation analysis indicates that transmembrane segments remain relatively stable due to phospholipid membrane stabilization, while extracellular and intracellular loop regions exhibit greater flexibility [5].

Metabolic Transformation Pathways and Bioactivation

The metabolic transformation of N-benzyl hydroxymedetomidine follows established pathways observed for medetomidine and related imidazole-containing compounds. The primary metabolic route involves hydroxylation mediated by cytochrome P450 enzymes, specifically CYP2A6 and CYP3A4, which catalyze the oxidation of methyl substituents on the aromatic ring system [13] [14]. Hydroxylation represents the predominant biotransformation pathway, occurring at rates sufficient for high metabolic clearance [15].

The metabolic stability studies demonstrate Michaelis-Menten kinetics with Km values of approximately 577 nM for medetomidine metabolism in dog liver microsomes, indicating relatively low threshold enzyme saturation [16]. The metabolic half-life at concentrations below the Km value extends to 90 minutes, with intrinsic clearance values of 0.008 mL/min, indicating moderately low clearance characteristics [16]. The cytochrome P450 system shows substrate specificity, with CYP3A4 exhibiting the highest rates of metabolite formation, followed by contributions from CYP2D6 and CYP1A2 [17].

Glucuronidation represents a significant secondary metabolic pathway, mediated by UDP-glucuronosyltransferases including UGT1A4 and UGT2B10 [14]. Following intravenous administration of radiolabeled dexmedetomidine in humans, N-glucuronides account for 41% of plasma area under the curve radioactivity, while O-glucuronides constitute 24% of circulating metabolites [13] [14]. The unchanged parent compound represents only 15% of plasma radioactivity, indicating extensive first-pass metabolism [14].

The metabolic transformation pathway proceeds through sequential steps involving initial hydroxylation followed by conjugation reactions. The major urinary metabolites include the glucuronide conjugate of hydroxymedetomidine, representing approximately 35% of urinary metabolites, and the carboxylic acid derivative formed through further oxidation, accounting for about 40% of urinary excretion products [15]. The bioactivation process involves the formation of reactive intermediates that undergo subsequent conjugation with endogenous substrates.

Oxidative metabolism generates carboxylic acid derivatives through the sequential oxidation of hydroxylated intermediates [15]. This pathway represents a significant route of elimination, with carboxylic acid metabolites constituting a substantial fraction of the total metabolic burden. The metabolic clearance demonstrates species-specific variations, with rats exhibiting higher volumes of distribution and clearance rates compared to dogs and cats [14].

The elimination phase occurs primarily through renal excretion, with 95% of metabolites eliminated in urine and 4% through fecal excretion [13] [14]. The metabolic transformation demonstrates dose-dependent characteristics, with unchanged parent compound representing 1% of urinary excretion at high doses and 10% at lower dose levels [15]. The hepatic extraction ratio for related compounds reaches 0.7, indicating substantial first-pass metabolism [14].

Allosteric Modulation Effects on Receptor Conformation

Allosteric modulation of α2-adrenergic receptors involves conformational changes induced by ligand binding at sites distinct from the orthosteric binding pocket. The allosteric modulation mechanism operates through the stabilization of specific receptor conformational states that enhance or diminish functional responses to orthosteric agonists [6]. N-benzyl hydroxymedetomidine, as a structurally modified medetomidine derivative, potentially exhibits allosteric modulation properties through interactions with extracellular vestibule regions of the α2-adrenergic receptor.

The allosteric binding sites are positioned above the orthosteric ligand binding pocket and interact with extracellular loop regions through π-π interactions with tyrosine residues in extracellular loop 2 and tryptophan residues at the extracellular terminus of transmembrane domain 7 [6]. The allosteric modulator binding does not directly interact with orthosteric ligands but influences receptor conformation through residues that interact with both binding sites [6]. The structural analysis reveals that allosteric binding pockets are pre-formed when agonists bind, with the largest conformational change involving side chain reorientation to accommodate allosteric ligand binding [6].

The conformational changes associated with allosteric modulation include the contraction of allosteric binding sites upon agonist binding, which results from the inward motion of transmembrane domain 6 [6]. This conformational rearrangement creates direct contact between the allosteric site, orthosteric agonist, and G-protein coupling domain [6]. The allosteric modulation enhances agonist binding affinity by reducing dissociation rates while maintaining relatively poor agonist activity and affinity for inactive receptor conformations [6].

Molecular dynamics studies utilizing fluorine nuclear magnetic resonance spectroscopy demonstrate that allosteric modulators induce subtle population shifts toward active receptor states [18]. The presence of allosteric modulators at concentrations of 13% results in observable conformational changes in inverse agonist-saturated, apo, full agonist-saturated, and full agonist plus G-protein conditions [18]. The allosteric effects manifest as small population shifts toward active states A1 and A2, with line-broadening and downfield chemical shift changes indicating exchange between active and inactive conformational states [18].

The mechanistic basis for allosteric modulation involves indirect effects mediated through changes in membrane properties rather than direct high-affinity binding interactions [18]. Cholesterol-mediated allosteric modulation demonstrates that conformational effects arise from alterations in membrane fluidity and thickness, which can be recapitulated through the application of hydrostatic pressure without cholesterol presence [18]. The allosteric effects are characterized by weak positive modulation with binding free energy changes that are significantly smaller than those observed for orthosteric ligands [18].

The structural determinants of allosteric modulation include amino acid variations at key positions that influence ligand selectivity and binding modes [12]. The extracellular loop 2 region contains critical residues that differ among α2-adrenergic receptor subtypes, with aspartate and glutamine residues providing distinct interaction patterns for selective compound design [12]. The allosteric modulation effects demonstrate receptor subtype specificity, with variations in binding site architecture influencing the accommodation of different ligand structural features [12].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.173213330 g/mol

Monoisotopic Mass

306.173213330 g/mol

Heavy Atom Count

23

UNII

B84UP9D9LM

Dates

Last modified: 07-27-2023

Explore Compound Types